REACTION_CXSMILES
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P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:8]=1[C:9]([C:11]1[CH:12]=[N:13][N:14]([CH3:17])[C:15]=1O)=[O:10]>>[Cl:6][C:7]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:8]=1[C:9]([C:11]1[CH:12]=[N:13][N:14]([CH3:17])[C:15]=1[Cl:3])=[O:10]
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Name
|
|
Quantity
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5 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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2.71 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)C=2C=NN(C2O)C)C=CC(=C1)Cl
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Name
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ice water
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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EXTRACTION
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Details
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Oily product was extracted with ethyl acetate
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Type
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WASH
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Details
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washed successively with 5% aqueous sodium bicarbonate and saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
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Then the solvent was distilled off
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Type
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CUSTOM
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Details
|
under reduced pressure and the resulting oil was purified through silica gel column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)C=2C=NN(C2Cl)C)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.84 g | |
YIELD: PERCENTYIELD | 98% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |